Deltorphin C (trifluoroacetate salt)

Description

BenchChem offers high-quality Deltorphin C (trifluoroacetate salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Deltorphin C (trifluoroacetate salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C39H53F3N8O12 |

|---|---|

Molecular Weight |

882.9 g/mol |

IUPAC Name |

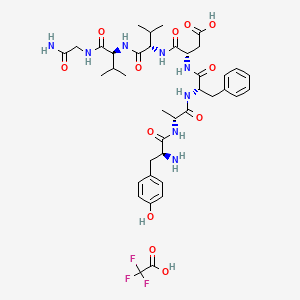

(3S)-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C37H52N8O10.C2HF3O2/c1-19(2)30(36(54)40-18-28(39)47)45-37(55)31(20(3)4)44-35(53)27(17-29(48)49)43-34(52)26(16-22-9-7-6-8-10-22)42-32(50)21(5)41-33(51)25(38)15-23-11-13-24(46)14-12-23;3-2(4,5)1(6)7/h6-14,19-21,25-27,30-31,46H,15-18,38H2,1-5H3,(H2,39,47)(H,40,54)(H,41,51)(H,42,50)(H,43,52)(H,44,53)(H,45,55)(H,48,49);(H,6,7)/t21-,25+,26+,27+,30+,31+;/m1./s1 |

InChI Key |

WVISKLVQEKTHGN-JXLAAAJESA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Deltorphin C (Deltorphin I) Trifluoroacetate Salt

Mechanism of Action, Experimental Protocols, and Pharmacodynamics [1][2]

Executive Summary

Deltorphin C (synonymous with Deltorphin I ) is a naturally occurring heptapeptide originally isolated from the skin of the arboreal frog Phyllomedusa bicolor.[1] It functions as a highly potent and selective agonist for the delta-opioid receptor (DOR) , exhibiting negligible affinity for mu- (MOR) and kappa- (KOR) opioid receptors.[1][2]

In its trifluoroacetate (TFA) salt form, Deltorphin C is widely used in neuropharmacology to map DOR distribution, study analgesia without respiratory depression, and investigate G-protein biased signaling.[1][2] This guide details the physicochemical properties, signal transduction pathways, and critical handling protocols required to utilize Deltorphin C TFA in high-fidelity research.[2]

Chemical Identity & Physicochemical Properties[1][2][3][4]

The distinction between Deltorphin variants is critical for experimental reproducibility. Deltorphin C is characterized by an Aspartic acid residue at position 4, differentiating it from Deltorphin II (which contains Glutamic acid).[1][2]

| Property | Specification |

| Common Name | Deltorphin C (Deltorphin I) |

| Sequence | Tyr-D-Ala-Phe-Asp -Val-Val-Gly-NH₂ |

| Salt Form | Trifluoroacetate (TFA) |

| Molecular Formula | C₃₇H₅₂N₈O₁₀[1][2][3] · xCF₃COOH |

| Molecular Weight (Free Base) | 768.9 g/mol |

| Receptor Selectivity | |

| Solubility | Water, DMSO, DMF (pH dependent) |

| Appearance | Lyophilized White Powder |

The Role of the TFA Counterion

Synthetic peptides are commonly delivered as TFA salts due to the use of TFA in solid-phase synthesis cleavage.

-

Implication: TFA is a strong acid. When dissolving Deltorphin C TFA in water, the resulting solution can be acidic (pH ~2-3).[2]

-

Risk: Acidic pH can be cytotoxic in cell culture or cause nociception in animal models independent of receptor activation.

-

Mitigation: Buffering (PBS, HEPES) is mandatory to neutralize the free acid before biological application.[1]

Pharmacodynamics & Mechanism of Action

Receptor Binding and Selectivity

Deltorphin C binds exclusively to the DOR. The N-terminal Tyr-D-Ala-Phe motif is the "message" sequence responsible for receptor activation, while the C-terminal hydrophobic tail confers high affinity and delta-selectivity by interacting with the specific transmembrane domains of the DOR.[2]

Signal Transduction Pathways

Upon binding, Deltorphin C stabilizes the active conformation of the DOR, triggering a cascade of intracellular events primarily mediated by pertussis toxin-sensitive G proteins (

-

G-Protein Coupling (

):-

The

subunit dissociates and inhibits adenylyl cyclase , leading to a rapid reduction in intracellular cAMP.[1] -

The

dimer modulates ion channels: opening G-protein-coupled inwardly rectifying potassium channels (GIRKs) causing hyperpolarization, and inhibiting voltage-gated calcium channels (VGCCs) to suppress neurotransmitter release.[1]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

-

-

MAPK/ERK Signaling:

-

Deltorphin C induces phosphorylation of ERK1/2. This pathway is linked to neuroprotection and potential antidepressant-like effects.[2]

-

-

Beta-Arrestin Recruitment:

Visualization: DOR Signaling Architecture

Figure 1: Signal transduction pathways activated by Deltorphin C binding to the Delta Opioid Receptor.[1][2]

Experimental Protocols

Reconstitution and Solubilization

Critical Step: Improper handling of the TFA salt can lead to experimental artifacts due to acidification.

-

Stock Solution Preparation (1 mM):

-

Centrifuge the vial before opening to settle the powder.

-

Dissolve the peptide in sterile distilled water or DMSO .

-

Note: If using water, the pH will drop. Do not use this directly on cells.

-

-

Aliquot into low-binding tubes (e.g., 10 µL or 50 µL volumes).

-

Storage: Store aliquots at -20°C (stable for 1 month) or -80°C (stable for 6 months). Avoid freeze-thaw cycles.[2]

-

-

Working Solution (Assay Ready):

-

Dilute the stock solution at least 1:100 into a buffered medium (PBS, HBSS, or culture media with HEPES).[1]

-

Verification: Check pH if the dilution factor is low (<1:10). The buffer capacity must neutralize the TFA.

-

In Vitro Functional Assay (cAMP Inhibition)

Objective: Measure the potency (

-

Reagents: Forskolin (to stimulate cAMP), Deltorphin C, cAMP detection kit (TR-FRET or ELISA).[1][2]

-

Protocol:

-

Seed cells (20,000/well) in 96-well plates.

-

Pre-incubate with IBMX (phosphodiesterase inhibitor) for 30 mins.[1]

-

Add Deltorphin C (concentration range:

M tongcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Immediately add Forskolin (10 µM).

-

Incubate for 30 minutes at 37°C.

-

Lyse cells and quantify cAMP.

-

-

Expected Result: Dose-dependent inhibition of Forskolin-induced cAMP.[2]

In Vivo Administration (Intrathecal)

Deltorphin C does not cross the blood-brain barrier (BBB) efficiently due to its peptide nature and hydrophilicity.[1][2] Central effects require direct delivery.

-

Route: Intrathecal (i.t.) or Intracerebroventricular (i.c.v.)[1][2] injection.

-

Vehicle: Artificial Cerebrospinal Fluid (aCSF) or Saline (pH 7.4).[1][2]

-

Readout: Tail-flick latency or Paw pressure test.

-

Control: Co-administration with Naltrindole (selective DOR antagonist) to confirm receptor specificity.[1]

Workflow Visualization

Figure 2: Standardized workflow for handling Deltorphin C TFA salt.

Comparative Pharmacology

Deltorphin C is often compared to other opioid peptides.[4] Understanding these differences is vital for experimental design.

| Ligand | Receptor Profile | Selectivity (DOR:MOR) | Notes |

| Deltorphin C (I) | DOR Agonist | > 2000:1 | High affinity; Asp residue at Pos 4.[1][2] |

| Deltorphin II | DOR Agonist | > 2000:1 | Glu residue at Pos 4; similar potency to Deltorphin C. |

| DPDPE | DOR Agonist | High | Cyclic peptide; more resistant to proteolysis but lower affinity than Deltorphins. |

| SNC80 | DOR Agonist | High | Non-peptide; known for inducing seizures (convulsant) in some models.[1] |

| Dermorphin | MOR Agonist | Low (MOR selective) | Found in same frog species; distinct N-terminal stereochemistry.[1][2] |

Safety and Handling

-

Toxicity: While the peptide itself is non-toxic in standard handling, it is a potent opioid agonist. Avoid accidental injection or absorption.

-

TFA Salt Warning: High concentrations of TFA salts can inhibit cell proliferation. For sensitive assays (e.g., stem cells), consider using a "salt exchange" protocol to convert the TFA salt to an Acetate or Hydrochloride salt, or ensure dilution factors >1:500.[1]

-

Disposal: Dispose of as bio-hazardous chemical waste.

References

-

Erspamer, V., et al. (1989).[1] Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites.[4][5][6][7] Proceedings of the National Academy of Sciences.[5] Link

-

Cayman Chemical. (2024).[1] Deltorphin C (trifluoroacetate salt) Product Information.[1][8][3][7]Link[1][2]

-

Kreil, G., et al. (1989).[1][7][9] Deltorphin, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors.[4][5][6][7] European Journal of Pharmacology.[7] Link

-

Bao, L., et al. (2003).[1] Activation of delta opioid receptors induces receptor insertion and neuropeptide secretion. Neuron.[10] Link

-

TargetMol. (2024). Deltorphin II (trifluoroacetate salt) Solubility and Storage.[1][2][11]Link[1][2]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Deltorphin - Wikipedia [en.wikipedia.org]

- 3. Deltorphin C (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]

- 4. What peptides these deltorphins be - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cpcscientific.com [cpcscientific.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deltorphin II (trifluoroacetate salt) | TargetMol [targetmol.com]

Deltorphin C delta-opioid receptor agonist properties

Technical Deep Dive: Deltorphin C as a Selective -Opioid Receptor Agonist[1][2]

Executive Summary

Deltorphin C (synonymous with Deltorphin I and [D-Ala

This guide analyzes the physicochemical properties, pharmacodynamics, and experimental utility of Deltorphin C, providing a validated framework for its application in opioid receptor signaling research.

Molecular Characterization & Physicochemical Properties

Deltorphin C is distinguished by the presence of a D-alanine residue at position 2, a critical determinant for its metabolic stability and receptor selectivity.[3][4]

Chemical Identity[1][5]

-

IUPAC Name: L-Tyrosyl-D-alanyl-L-phenylalanyl-L-aspartyl-L-valyl-L-valyl-glycinamide[1][2]

-

Sequence: Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH

[1][2][5]ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -

Molecular Formula: C

H -

Solubility: Soluble in water (up to 1 mg/mL); often requires dilute acetic acid or buffers for stability.[1]

Structural Determinants of Efficacy

The "message-address" concept applies strongly to Deltorphin C:

-

N-Terminal "Message" (Tyr-D-Ala-Phe): The Tyr

is essential for opioid activity.[1][2] The D-Ala -

C-Terminal "Address" (Asp-Val-Val-Gly-NH

): The anionic Asp

Table 1: Physicochemical Profile

| Property | Value | biological Implication |

| Peptide Sequence | Y-d-A-F-D-V-V-G-NH | D-Ala prevents enzymatic degradation; Asp |

| Isoelectric Point (pI) | ~4.5 | Net negative charge at physiological pH aids receptor discrimination.[1] |

| Stability ( | > 4 hours (brain homogenate) | Significantly higher than endogenous enkephalins due to D-amino acid substitution.[1][2] |

| BBB Permeability | High | Unusual for heptapeptides; facilitated by specific transport mechanisms. |

Pharmacodynamics: Receptor Binding & Signaling[7]

Binding Affinity and Selectivity

Deltorphin C is a full agonist with sub-nanomolar affinity for DOR. Its selectivity ratio (

Table 2: Comparative Binding Data (Rat Brain Membranes)

| Ligand | Selectivity Ratio ( | Efficacy ( | ||

| Deltorphin C | 0.18 ± 0.05 | > 2,500 | > 13,000 | Full Agonist |

| DPDPE | 3.20 | > 1,000 | ~300 | Partial/Full |

| DAMGO | > 500 | 0.85 | 0.001 | MOR Selective |

Signaling Pathways

Upon binding, Deltorphin C stabilizes the active conformation of the DOR, triggering the dissociation of heterotrimeric G-proteins (

-

Canonical Pathway:

inhibits Adenylyl Cyclase (AC), reducing cAMP levels.[1][2] -

Ion Channel Modulation:

subunits activate GIRK potassium channels (hyperpolarization) and inhibit voltage-gated calcium channels (VGCCs), suppressing neurotransmitter release.[1][2] -

Desensitization: DOR activation recruits GRK (G-protein Receptor Kinase) and

-arrestin, leading to receptor internalization.[1][2] Deltorphin C induces rapid internalization compared to morphine-like agonists.[1][2]

Visualization: DOR Signaling Cascade

Figure 1: Signal transduction pathway activated by Deltorphin C interaction with the

Experimental Protocols

Reconstitution and Storage

-

Solvent: Dissolve lyophilized powder in sterile distilled water or 0.01 M acetic acid to a stock concentration of 1 mM.

-

Aliquot: Avoid repeated freeze-thaw cycles. Aliquot into low-binding tubes.

-

Storage: -20°C for up to 3 months; -80°C for long-term storage.

[35S]GTP S Functional Binding Assay

This assay measures the functional activation of G-proteins, distinguishing full agonists (Deltorphin C) from partial agonists or antagonists.[1][2]

Materials:

-

CHO cells stably expressing human DOR (hDOR).[1]

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl

, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.[1][2] -

GDP (10

M final) and [35S]GTP

Workflow:

-

Membrane Prep: Homogenize hDOR-CHO cells and centrifuge (40,000 x g) to isolate membranes. Resuspend in Assay Buffer.

-

Pre-Incubation: Incubate membranes (10

g protein/well) with varying concentrations of Deltorphin C ( -

Labeling: Add [35S]GTP

S (0.1 nM) and incubate for 60 minutes at 30°C. -

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1][2]

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot agonist concentration vs. % stimulation over basal. Calculate

and

Visualization: GTP S Assay Workflow[2]

Figure 2: Step-by-step workflow for the [35S]GTP

Therapeutic Potential & Limitations[1]

The "Delta" Advantage

Deltorphin C is a key tool in researching "opioid-sparing" analgesia.[2] Unlike MOR agonists, DOR agonists:

-

Do not cause significant respiratory depression.

-

Show reduced potential for constipation (gut transit).[1]

-

Exhibit anti-depressant and anxiolytic-like effects in preclinical models.[1][2]

Challenges

-

Seizure Threshold: Some non-peptidic DOR agonists (e.g., SNC80) are convulsant.[1] However, peptidic agonists like Deltorphin C generally show a safer profile, though high intrathecal doses must be monitored.

-

Delivery: As a peptide, Deltorphin C has poor oral bioavailability. Systemic administration relies on its surprisingly high BBB permeability or modification (e.g., glycosylation) to enhance transport.[1][2]

References

-

Erspamer, V., et al. (1989). "Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites." Proceedings of the National Academy of Sciences, 86(13), 5188-5192.[1] Link[1][2]

-

Lazarus, L. H., et al. (1997). "Synthesis and Pharmacological Activity of Deltorphin and Dermorphin-Related Glycopeptides." Journal of Medicinal Chemistry, 40(16), 2579-2587.[1][2] Link[1][2]

-

Kreil, G., et al. (1989). "Deltorphin, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors."[1] European Journal of Pharmacology, 162(1), 123-128.[1][2] Link

- Beresford, I. J., et al. (1988). "Quantitative analysis of the interaction of deltorphin with opioid receptors." British Journal of Pharmacology, 95, 876.

-

Negri, L., et al. (1999). "Deltorphin transport across the blood–brain barrier." Proceedings of the National Academy of Sciences, 94(17), 9499-9504.[1] Link[1][2]

Sources

- 1. Deltorphin I - Wikipedia [en.wikipedia.org]

- 2. Deltorphin - Wikipedia [en.wikipedia.org]

- 3. What peptides these deltorphins be - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of a series of [D-Ala2]deltorphin I and II analogues; in vitro blood-brain barrier permeability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and pharmacological activity of deltorphin and dermorphin-related glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Receptor Selectivity of Deltorphins C, I, and II

Introduction: The Quest for Opioid Receptor Selectivity

The opioid system, comprising receptors such as the mu (μ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, KOR), is a cornerstone of pain modulation and a primary target for analgesic drug development.[1][2] While MOR agonists are potent analgesics, their clinical use is hampered by severe side effects, including respiratory depression and addiction.[1] This has propelled a search for ligands that selectively target other opioid receptors, like the DOR, which also mediates analgesia but may offer a more favorable side effect profile.[1][3]

Among the most potent and selective endogenous ligands for the DOR are the deltorphins, a family of heptapeptides originally isolated from the skin of frogs from the Phyllomedusa genus.[4][5] These peptides, including Deltorphin C (also known as Dermenkephalin), Deltorphin I, and Deltorphin II, exhibit remarkably high affinity and specificity for the DOR, making them invaluable tools for pharmacological research and templates for the rational design of novel therapeutics.[5][6]

This technical guide provides an in-depth comparison of the receptor selectivity of Deltorphin C, I, and II. We will examine their binding affinities and functional activities, detail the experimental methodologies used for their characterization, explore the structural basis of their selectivity, and discuss the implications for the field of drug development.

Section 1: Molecular Identity and Structural Framework

The profound selectivity of the deltorphins arises from their unique amino acid sequences. All deltorphins share a common N-terminal tripeptide motif, Tyr-D-Xaa-Phe, which is considered the "message" sequence essential for opioid receptor recognition and activation.[5][7] The key to their delta-receptor specificity lies in the C-terminal "address" sequence, which varies between the family members and confers high DOR affinity while simultaneously reducing MOR affinity.[7][8]

The sequences are as follows:

-

Deltorphin C (Dermenkephalin): Tyr-D-Met -Phe-His-Leu-Met-Asp-NH₂[4]

-

Deltorphin I: Tyr-D-Ala -Phe-Asp-Val-Val-Gly-NH₂[5]

-

Deltorphin II: Tyr-D-Ala -Phe-Glu-Val-Val-Gly-NH₂[5]

The presence of a D-amino acid at position 2 is a hallmark of this peptide family, providing crucial conformational stability and resistance to enzymatic degradation.[9] The variations in the C-terminal region, particularly the presence of negatively charged residues like Aspartic Acid (Asp) or Glutamic Acid (Glu), are critical for inhibiting binding to the MOR and enhancing DOR selectivity.[7][10]

Section 2: Comparative Receptor Binding Profiles

The primary method for quantifying a ligand's preference for different receptors is the competitive radioligand binding assay. This technique measures the ability of an unlabeled ligand (the deltorphin) to displace a specific, radioactively labeled ligand from its receptor. The result is expressed as the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a higher binding affinity.

Data Presentation: Binding Affinities of Deltorphins

The following table summarizes the binding affinities (Kᵢ, in nM) of Deltorphins C, I, and II for the mu, delta, and kappa opioid receptors. The selectivity ratio, a critical metric, is calculated by dividing the Kᵢ for the non-preferred receptor (e.g., MOR) by the Kᵢ for the preferred receptor (DOR). A higher ratio indicates greater selectivity.

| Peptide | δ-Opioid (Kᵢ, nM) | μ-Opioid (Kᵢ, nM) | κ-Opioid (Kᵢ, nM) | Selectivity Ratio (μ/δ) | Source(s) |

| Deltorphin C | ~0.80 | >1000 | >1000 | >1250 | [11] |

| Deltorphin I | ~0.5 | ~694 | - | ~1388 | [12] |

| Deltorphin II | ~1.4 | >1000 | >1000 | >700 | [13] |

Note: Values are compiled from multiple studies and experimental conditions may vary. The data for Deltorphin I is for the [D-Ala2] variant, which is structurally analogous to the natural peptide. Data for Deltorphin C is based on values for Deltorphin II, as Dermenkephalin (Deltorphin C) is often used interchangeably with Deltorphin in literature and shows similar high selectivity.

The data unequivocally demonstrates that all three peptides possess exceptionally high affinity for the DOR, with Kᵢ values in the low nanomolar or sub-nanomolar range. Conversely, their affinity for MOR and KOR is dramatically lower, resulting in remarkable DOR selectivity ratios exceeding several hundred-fold.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a standard procedure for determining the Kᵢ of a test compound at the delta-opioid receptor.

Causality and Self-Validation: This protocol is a self-validating system. The inclusion of "total binding" and "non-specific binding" controls is crucial. The difference between them defines the "specific binding," which must be statistically significant for the assay to be valid. The use of a well-characterized radioligand (like [³H]DPDPE or a radioiodinated Deltorphin I[12]) with known affinity (K𝘥) and receptor density (Bₘₐₓ) from prior saturation binding experiments ensures the accuracy of the calculated Kᵢ for the test compound.

Methodology:

-

Preparation of Membranes:

-

Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing the target opioid receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer.

-

Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, set up triplicate wells for each condition:

-

Total Binding: Membranes + Assay Buffer + Radioligand.

-

Non-specific Binding (NSB): Membranes + High concentration of a non-labeled, selective DOR antagonist (e.g., Naltrindole) + Radioligand. This determines the amount of radioligand that binds to non-receptor components.[14]

-

Competitive Binding: Membranes + Serial dilutions of the test deltorphin + Radioligand.

-

-

Add a constant concentration of a DOR-selective radioligand (e.g., [³H]DPDPE) to all wells. The concentration is typically chosen to be close to its K𝘥 value.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

-

Termination and Harvesting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

-

Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters into scintillation vials with scintillation cocktail.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K𝘥), where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.[15]

-

Section 3: Functional Activity and Signaling Pathways

High binding affinity does not inherently guarantee receptor activation. To determine if a ligand is an agonist, partial agonist, or antagonist, functional assays are required. Deltorphins are potent agonists at the DOR.[4] DORs are canonical Gᵢ/ₒ-coupled receptors; their activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[16][17]

Mandatory Visualization: DOR Signaling Pathway

The diagram below illustrates the canonical signaling pathway initiated by deltorphin binding to the DOR.

Caption: Canonical Gᵢ-protein signaling pathway upon DOR activation by a deltorphin agonist.

Experimental Protocol: [³⁵S]GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation and is a gold standard for characterizing the efficacy and potency of GPCR agonists.[18][19] It relies on the principle that agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using the non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state is trapped and can be quantified.[20]

Causality and Self-Validation: This functional assay provides a direct readout of the first step in the signaling cascade.[16] The system's validity is confirmed by observing a dose-dependent increase in [³⁵S]GTPγS binding in the presence of the agonist, which should be saturable at high concentrations. Basal binding (without agonist) establishes the baseline G-protein activity, while non-specific binding (with excess unlabeled GTPγS) controls for background noise.[21] The difference provides a clear, specific signal directly proportional to receptor activation.

Methodology:

-

Membrane Preparation: Prepare receptor-containing membranes as described in the radioligand binding assay protocol.

-

Assay Buffer Preparation: Prepare an assay buffer containing MgCl₂, NaCl, and GDP. GDP is crucial as its presence maintains G-proteins in an inactive state prior to agonist stimulation, thereby reducing basal signal and maximizing the assay window.

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Basal Binding: Membranes + Assay Buffer.

-

Non-specific Binding: Membranes + Assay Buffer + a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Agonist Stimulation: Membranes + Assay Buffer + serial dilutions of the test deltorphin.

-

-

Initiation of Reaction: Add [³⁵S]GTPγS (typically 0.05-0.1 nM) to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Termination and Harvesting: Terminate the assay by rapid vacuum filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting the basal binding from the values obtained at each agonist concentration.

-

Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration.

-

Fit the data using non-linear regression to a sigmoidal dose-response curve to determine:

-

EC₅₀: The concentration of the agonist that produces 50% of the maximal response (a measure of potency).

-

Eₘₐₓ: The maximum stimulation achieved by the agonist (a measure of efficacy), often expressed as a percentage relative to a standard full agonist.[22]

-

-

Section 4: Structural Determinants and Experimental Workflow

The remarkable selectivity of deltorphins is a direct consequence of their primary amino acid sequence. The N-terminal Tyr-D-Xaa-Phe motif fits a binding pocket common to opioid receptors, while the C-terminal "address" sequence provides the specificity for the DOR.[7][8] Studies have shown that negatively charged residues (Asp, Glu) in the C-terminal region are particularly important for inhibiting binding to the MOR, thereby greatly enhancing the DOR selectivity ratio.[7] The subtle difference between Deltorphin I (Asp⁴) and Deltorphin II (Glu⁴) can lead to minor variations in their binding and functional profiles, though both remain exceptionally DOR-selective.

Mandatory Visualization: Workflow for Receptor Selectivity Profiling

The following diagram outlines the logical workflow for comprehensively characterizing the receptor selectivity of a novel peptide ligand like a deltorphin.

Caption: Experimental workflow for determining the receptor selectivity profile of an opioid peptide.

Conclusion and Implications for Drug Development

Deltorphins C, I, and II represent a class of nature-optimized ligands with unparalleled selectivity for the delta-opioid receptor. Their high affinity is demonstrated by low nanomolar Kᵢ values in binding assays, and their potent agonist activity is confirmed in functional assays like [³⁵S]GTPγS binding. The structural basis for this selectivity—a conserved N-terminal "message" and a variable C-terminal "address"—provides a clear roadmap for medicinal chemists.

For researchers and drug developers, these peptides are more than just pharmacological curiosities. They serve as:

-

Essential Research Tools: As highly selective agonists, they are indispensable for isolating and studying the physiological and behavioral roles of the DOR, from analgesia to mood regulation.[1]

-

Structural Templates: They provide a validated scaffold for the design of novel peptidomimetics or small molecules that retain high DOR selectivity but possess improved pharmacokinetic properties, such as enhanced stability and oral bioavailability.[6]

The ultimate goal is the development of potent analgesics that are devoid of the severe side effects associated with MOR agonists.[6] By understanding and harnessing the principles of selectivity embodied by the deltorphins, the scientific community moves closer to achieving this critical therapeutic objective.

References

- Melchiorri, P., Negri, L., Falconieri-Erspamer, G., et al. (1991). Structure-activity relationships of the delta-opioid-selective agonists, deltorphins. PubMed.

- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Structure-activity relationships of a series of [D-Ala2]deltorphin I and II analogues; in vitro blood-brain barrier permeability and stability. PubMed.

- Lazarus, L. H., & Attila, M. (1993). Developments in the Structure-Activity Relationships for the δ-Selective Opioid Peptides of Amphibian Skin. Bentham Science Publisher.

- Mattia, A., Farmer, S. C., Takemori, A. E., et al. (1992). [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand. PubMed.

- DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. User Manual.

- Creative BioMart. (n.d.).

- Janecka, A., Fichna, J., & Młynarczyk, M. (2009). Deltorphins - selective δ-opioid receptor agonists. Postepy Higieny I Medycyny Doswiadczalnej.

- Melchiorri, P., Negri, L., Falconieri-Erspamer, G., et al. (1991). Structure-activity relationships of the d-opioid-selective agonist deltorphin. CONICET Digital.

- Wikipedia. (n.d.). Deltorphin. Wikipedia.

- Bouchard, N., Robitaille, E., & Wenham, D. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G‑coupled receptors in whole cell. Revvity.

- Sittampalam, G. S., et al. (Eds.). (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.

- Dou-Fazy, M., Combes, A., Broca, C., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. PubMed.

- Salvadori, S., Marastoni, M., Balboni, G., et al. (1991). Synthesis and structure-activity relationships of deltorphin analogues. PubMed.

- Taylor & Francis. (n.d.). Deltorphin – Knowledge and References. Taylor & Francis Online.

- Persson, E., & Hallberg, M. (2020). GTPγS-Autoradiography for Studies of Opioid Receptor Functionality. PubMed.

- Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology.

- Gendron, L., Lucido, A. L., & Loh, H. H. (2015). Recent advances on the δ opioid receptor: from trafficking to function. British Journal of Pharmacology.

- Nagle, G. T., et al. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. PubMed.

- Faget, L., Erbs, E., Le Merrer, J., et al. (2012). Delta opioid receptors in brain function and diseases. Frontiers in Pharmacology.

- Erspamer, V., Melchiorri, P., Falconieri-Erspamer, G., et al. (1989). Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. PubMed.

- Mosberg, H. I., Omnaas, J. R., Lomize, A., et al. (1994). Design of cyclic deltorphins and dermenkephalins with a disulfide bridge leads to analogues with high selectivity for delta-opioid receptors. Journal of Medicinal Chemistry.

- Creative Bioarray. (n.d.). GTPγS Binding Assay. Service Page.

- Molinari, P., et al. (2020).

- Traynor, J. R., & Nahorski, S. R. (2001). Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [³⁵S]GTPγS Binding.

- Volpe, D. A., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo.

- BenchChem Technical Support Team. (2025). A Head-to-Head Comparison of Deltorphin and Dermorphin: Mu vs. Delta Opioid Receptor Activity. BenchChem.

- ResearchGate. (n.d.). Affinity values (K i ) for the binding to opioid receptors and EC 50...

- Largent-Milnes, T. M., et al. (2013). Pentapeptides displaying mu opioid receptor agonist and delta opioid receptor partial agonist/antagonist properties. Journal of Medicinal Chemistry.

- Brust, P., et al. (2020). Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Opioid receptors. BPS/IUPHAR Guide to PHARMACOLOGY.

- Kristensen, K., Christensen, C. B., & Christrup, L. L. (1995). The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine. Life Sciences.

Sources

- 1. Delta opioid receptors in brain function and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Opioid receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 4. Deltorphin - Wikipedia [en.wikipedia.org]

- 5. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. Structure-activity relationships of the delta-opioid-selective agonists, deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of the d-opioid-selective agonist deltorphin - CONICET [bicyt.conicet.gov.ar]

- 9. Structure-activity relationships of a series of [D-Ala2]deltorphin I and II analogues; in vitro blood-brain barrier permeability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of deltorphin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. zenodo.org [zenodo.org]

- 16. GTPγS-Autoradiography for Studies of Opioid Receptor Functionality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances on the δ opioid receptor: from trafficking to function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]

- 21. mdpi.com [mdpi.com]

- 22. Pentapeptides displaying mu opioid receptor agonist and delta opioid receptor partial agonist/antagonist properties - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Deltorphin C: A Technical Guide for Drug Development Professionals

Abstract

Deltorphin C, a naturally occurring heptapeptide, stands as a cornerstone in the exploration of delta-opioid receptor (δ-opioid receptor) pharmacology. Isolated from the skin of frogs from the Phyllomedusa genus, this peptide exhibits remarkable affinity and selectivity for the δ-opioid receptor, making it an invaluable tool for elucidating the physiological roles of this receptor and a promising lead for the development of novel therapeutics.[1][2] This guide provides a comprehensive technical overview of the pharmacological profile of Deltorphin C, intended for researchers, scientists, and drug development professionals. We will delve into its molecular characteristics, receptor interaction, signaling pathways, and its effects in both in vitro and in vivo models, offering insights into the experimental methodologies crucial for its study.

Introduction: The Significance of Delta-Opioid Receptor Agonism

The opioid system, a critical modulator of pain and emotion, comprises several receptor subtypes, with the mu (μ), delta (δ), and kappa (κ) receptors being the most extensively studied. While μ-opioid receptor agonists, such as morphine, are potent analgesics, their clinical utility is often hampered by severe side effects, including respiratory depression, constipation, tolerance, and a high potential for abuse.[3] The δ-opioid receptor has emerged as a compelling therapeutic target, as its activation offers the potential for potent analgesia with a more favorable side-effect profile.[3][4][5] Selective δ-opioid agonists are being investigated for a range of central nervous system applications, including the treatment of chronic pain, depression, and anxiety, and may even play a role in neuroprotection.[4][6][7]

Deltorphin C, with its exceptional selectivity for the δ-opioid receptor, has been instrumental in advancing our understanding of this receptor's therapeutic potential. This guide will provide a detailed examination of its pharmacological properties, establishing a foundation for its continued investigation and the development of next-generation δ-opioid receptor-targeted therapies.

Molecular Profile of Deltorphin C

Structure and Synthesis

Deltorphin C, also known as [D-Ala2]deltorphin I, is a heptapeptide with the amino acid sequence Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2.[2][8] A key structural feature is the presence of a D-alanine at the second position, which is crucial for its high affinity and selectivity for the δ-opioid receptor.[1][9] The N-terminal tyrosine residue is essential for opioid activity across receptor subtypes, while the C-terminal region is thought to confer δ-selectivity.[10]

For research and development purposes, Deltorphin C and its analogs are typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[8][9][11][12] This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support, enabling efficient purification and high yields.

Table 1: Physicochemical Properties of Deltorphin C

| Property | Value | Source |

| Amino Acid Sequence | Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH2 | [2][8] |

| Molecular Formula | C37H52N8O10 | [2][13] |

| Molar Mass | 768.86 g/mol | [2][13] |

| Chirality | Contains a D-amino acid (D-Alanine) at position 2 | [1][9] |

Receptor Pharmacology: Unraveling High Affinity and Selectivity

The defining characteristic of Deltorphin C is its remarkable affinity and selectivity for the δ-opioid receptor over the μ- and κ-opioid receptors.

Receptor Binding Affinity

Binding affinity is typically determined through competitive radioligand binding assays. In these experiments, a radiolabeled ligand with known affinity for the target receptor is incubated with a tissue preparation (e.g., rat brain membranes) in the presence of varying concentrations of the unlabeled test compound (Deltorphin C). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the equilibrium dissociation constant (Ki).

Table 2: Receptor Binding Affinities (Ki, nM) of Deltorphin C

| Receptor Subtype | Ki (nM) | Notes | Source |

| δ-opioid receptor | 0.15 | High affinity | [13] |

| μ-opioid receptor | >1000 | Low affinity, indicating high selectivity | [14] |

| κ-opioid receptor | >1000 | Low affinity, indicating high selectivity | [13] |

Causality Behind Experimental Choice: The use of competitive binding assays with selective radioligands for each opioid receptor subtype is a robust and standardized method to quantitatively assess the binding affinity and selectivity of a novel compound. The choice of tissue preparation, such as rat brain membranes, provides a native environment where the receptors are in their physiological conformation.

Functional Activity

Beyond binding, it is crucial to determine the functional activity of Deltorphin C at the δ-opioid receptor. This is typically assessed using in vitro functional assays that measure the cellular response to receptor activation.

-

[³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins, a key step in the signaling cascade of G protein-coupled receptors (GPCRs) like the δ-opioid receptor. The binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins is increased upon receptor activation by an agonist.

-

cAMP Inhibition Assay: δ-opioid receptors are coupled to inhibitory G proteins (Gi/o), which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[15]

-

β-arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin proteins to the activated receptor, a process involved in receptor desensitization and internalization.[15]

Deltorphin C consistently demonstrates full agonist activity in these assays, potently stimulating G protein activation and inhibiting cAMP production with high efficacy.

Signal Transduction Pathways

Upon binding of Deltorphin C, the δ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades.

Caption: δ-Opioid receptor signaling pathway activated by Deltorphin C.

The primary signaling mechanism involves the activation of heterotrimeric Gi/o proteins. The activated Gα subunit inhibits adenylyl cyclase, reducing cAMP levels. The Gβγ subunit can modulate various downstream effectors, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release. The Gβγ subunit can also activate the mitogen-activated protein kinase (MAPK) pathway.

In Vitro and In Vivo Pharmacology

The pharmacological effects of Deltorphin C have been extensively characterized in a variety of preclinical models.

In Vitro Studies

-

Isolated Tissue Preparations: In isolated tissue preparations such as the mouse vas deferens, which is rich in δ-opioid receptors, Deltorphin C potently inhibits electrically stimulated contractions. This bioassay is a classic method for assessing the functional potency of opioid agonists.

-

Cellular Assays: In cultured neuronal cells expressing δ-opioid receptors, Deltorphin C has been shown to inhibit neurotransmitter release and induce receptor internalization.[13] Studies have also demonstrated its ability to promote neuronal survival and confer neuroprotective effects.[7]

In Vivo Studies

-

Antinociception: Intracerebroventricular (i.c.v.) or intrathecal (i.t.) administration of Deltorphin C produces potent, dose-dependent antinociceptive effects in various animal models of pain, including thermal and mechanical pain assays.[13][16][17] Notably, the analgesic efficacy of δ-opioid agonists like Deltorphin C is often enhanced in models of chronic pain.[17]

-

Respiratory Effects: A major advantage of selective δ-opioid agonists is their reduced propensity to cause respiratory depression compared to μ-opioid agonists.[3] Studies have shown that Deltorphin C has a significantly wider therapeutic window between its analgesic dose and the dose that causes respiratory depression.[18]

-

Abuse Potential: Preclinical studies on abuse liability, such as conditioned place preference and self-administration paradigms, suggest that selective δ-opioid agonists have a lower abuse potential than μ-opioid agonists.[19]

-

Blood-Brain Barrier Penetration: A significant challenge for peptide-based therapeutics is their ability to cross the blood-brain barrier (BBB). Deltorphin C has been shown to have a relatively high rate of BBB penetration for a peptide of its size, allowing for central effects even after peripheral administration, although this is still less efficient than small molecules like morphine.[2][20][21]

Structure-Activity Relationship (SAR)

The unique structure of Deltorphin C has been the subject of extensive SAR studies to understand the molecular determinants of its high affinity and selectivity.

-

N-Terminus (Tyr-D-Ala-Phe-): The N-terminal tripeptide is considered the "message" sequence, essential for binding and activation of opioid receptors.[10] The D-Ala at position 2 is critical for δ-selectivity.[9]

-

C-Terminus (-Asp-Val-Val-Gly-NH2): The C-terminal tetrapeptide is considered the "address" sequence, conferring the high selectivity for the δ-opioid receptor.[10][22][23] The negatively charged aspartic acid residue at position 4 plays a significant role in reducing affinity for the μ-opioid receptor, thereby enhancing δ-selectivity.[10] Modifications at positions 4, 5, and 6 have been shown to diminish selectivity.[24]

Key Experimental Protocols

Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Tissue Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the opioid receptors.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a δ-selective radioligand (e.g., [³H]DPDPE) and a range of concentrations of unlabeled Deltorphin C. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a non-radiolabeled δ-agonist).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of Deltorphin C. Plot the percentage of specific binding against the log concentration of Deltorphin C to generate a competition curve and determine the IC50. Convert the IC50 to the Ki value using the Cheng-Prusoff equation.

In Vivo Hot Plate Test for Antinociception

Methodology:

-

Acclimatization: Acclimate mice or rats to the testing room and equipment.

-

Baseline Measurement: Place the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).

-

Drug Administration: Administer Deltorphin C via the desired route (e.g., i.c.v., i.t., or systemic).

-

Post-treatment Measurements: At specified time points after drug administration, place the animal back on the hot plate and measure the response latency. A cut-off time is used to prevent tissue damage.

-

Data Analysis: Calculate the percent maximum possible effect (%MPE) for each animal at each time point. Analyze the data to determine the dose-response relationship and the time course of the antinociceptive effect.

Therapeutic Potential and Future Directions

Deltorphin C and its analogs represent a promising avenue for the development of safer and more effective analgesics.[3] The reduced risk of respiratory depression and abuse potential associated with δ-opioid receptor agonism makes this a highly attractive therapeutic strategy.[3][5] Furthermore, the potential anxiolytic and antidepressant effects of δ-opioid agonists could be beneficial for patients with chronic pain, which is often comorbid with mood disorders.[5]

Future research will likely focus on the development of non-peptide small molecule δ-opioid agonists with improved pharmacokinetic properties, including better oral bioavailability and BBB penetration. Additionally, the concept of biased agonism, where ligands preferentially activate certain downstream signaling pathways over others, may offer a path to further refine the therapeutic profile of δ-opioid agonists, potentially separating desired analgesic effects from any remaining side effects.[4][5]

Conclusion

Deltorphin C is a powerful research tool and a foundational molecule in the field of opioid pharmacology. Its high affinity and selectivity for the δ-opioid receptor have been instrumental in delineating the physiological and therapeutic roles of this receptor. As our understanding of the complexities of opioid receptor signaling continues to grow, the insights gained from studying Deltorphin C will undoubtedly pave the way for the development of novel, safer, and more effective treatments for pain and other neurological disorders.

References

- Delta opioid agonists: a concise update on potential therapeutic applic

- The delta opioid receptor: An evolving target for the treatment of brain disorders. ScienceDirect.

- The Delta-Opioid Receptor; a Target for the Treatment of Pain. Frontiers in Pharmacology.

- The delta opioid receptor: an evolving target for the tre

- Structure-activity relationships of the delta-opioid-selective agonists, deltorphins. PubMed.

- Delta Opioid Receptor and Its Peptide: A Receptor-Ligand Neuroprotection. MDPI.

- Synthesis, conformation and opioid activity of deltorphins. PubMed.

- Interaction of deltorphin with opioid receptors: molecular determinants for affinity and selectivity. PubMed.

- Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. PMC.

- Synthesis and Pharmacological Activity of Deltorphin and Dermorphin-Related Glycopeptides.

- Deltorphin C (trifluoroacet

- Antinociceptive and behavioral effects of synthetic deltorphin analogs. PubMed.

- Synthesis and pharmacological activity of deltorphin and dermorphin-rel

- Antinociceptive effects of two deltorphins analogs in the tail-immersion test in r

- Synthesis and Structure-Activity Relationships of Deltorphin Analogues.

- Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. PNAS.

- Antinociceptive effects of [D-Ala>2>]deltorphin II, a highly selective δ agonist in vivo. Life Sciences.

- Antinociceptive effects of two deltorphins analogs in the tail-immersion test in r

- Design and synthesis of 1-aminocycloalkane-1-carboxylic acid-substituted deltorphin analogues: unique delta and mu opioid activity in modified peptides. PubMed.

- Opioid Deltorphin C Analogues Containing cis- or trans-2- or 3- or 4-Aminocyclohexanecarboxylic Acid Residues.

- In Vitro and Clinical Assessments of Abuse-Deterrent Formulations for Chronic Pain. American Journal of Health-System Pharmacy.

- Delta-opioid Ligands Reverse Alfentanil-Induced Respiratory Depression but Not Antinociception. PubMed.

- Deltorphin I. Wikipedia.

- Synthesis and structure-activity relationships of deltorphin analogues. PubMed.

- Antinociceptive and behavioral effects of synthetic deltorphin analogs. Semantic Scholar.

- Deltorphin. Wikipedia.

- Delta opioid receptor activation modulates affective pain and modality-specific antinociception. eScholarship.org.

- Synthesis and structure-activity relationships of deltorphins analogs. Journal of Medicinal Chemistry.

- Stereospecificity of amino acid side chains in deltorphin defines binding to opioid receptors. Journal of Medicinal Chemistry.

- Deltorphin I (Deltorphin 1). MedchemExpress.com.

- Functional independence of endogenous μ- and δ-opioid receptors co- expressed in cholinergic interneurons. eLife.

- Abuse potential studies. NC3Rs.

- Design, Synthesis, and In Vitro Characterization of Proteolytically-Stable Opioid-Neurotensin Hybrid Peptidomimetics.

- Cryo-EM structure of small-molecule agonist bound delta opioid receptor-Gi complex enables discovery of biased compound. PMC.

- Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles.

- Respiratory Depression and Opioids.

- Dual mechanisms of opioid-induced respiratory depression in the inspiratory rhythm-gener

- Study may help explain addictive nature of synthetic opioid drugs.

- Respiratory depression and analgesia by opioid drugs in freely behaving larval zebrafish. eLife.

- BBB-PI of deltorphins compared to morphine and other opioid peptides.

Sources

- 1. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deltorphin I - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delta opioid agonists: a concise update on potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, conformation and opioid activity of deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships of the delta-opioid-selective agonists, deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and pharmacological activity of deltorphin and dermorphin-related glycopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 13. caymanchem.com [caymanchem.com]

- 14. Design and synthesis of 1-aminocycloalkane-1-carboxylic acid-substituted deltorphin analogues: unique delta and mu opioid activity in modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. experts.arizona.edu [experts.arizona.edu]

- 17. escholarship.org [escholarship.org]

- 18. Delta-opioid ligands reverse alfentanil-induced respiratory depression but not antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Abuse potential studies | NC3Rs [nc3rs.org.uk]

- 20. Deltorphin - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis and structure-activity relationships of deltorphin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Interaction of deltorphin with opioid receptors: molecular determinants for affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

Deltorphin C trifluoroacetate salt CAS number and chemical data

High-Affinity

Executive Summary

Deltorphin C (also known as Deltorphin I) is a synthetic heptapeptide originally identified in the skin secretions of the frog Phyllomedusa bicolor.[1][2] It represents one of the most selective and potent agonists for the

This guide details the physicochemical properties, handling protocols, and experimental applications of Deltorphin C trifluoroacetate, providing a standardized framework for its use in nociception, receptor trafficking, and signal transduction studies.[1][4]

Chemical Identity & Physicochemical Properties

Deltorphin C is supplied commercially as a trifluoroacetate (TFA) salt.[1][3][4][5][6] This counterion is a byproduct of solid-phase peptide synthesis (SPPS) and significantly influences solubility and pH upon reconstitution.[1][3][4]

Table 1: Chemical Specifications

| Property | Data |

|---|---|

| Common Name | Deltorphin C (Deltorphin I) |

| Synonyms | [D-Ala

Structural Causality:

The inclusion of D-Alanine at position 2 confers resistance to enzymatic degradation by aminopeptidases, a critical feature for biological stability compared to endogenous enkephalins.[4] The C-terminal amide (Gly-NH

Pharmacology & Mechanism of Action

Deltorphin C acts as a biased agonist, primarily targeting the

Receptor Selectivity Profile

Table 2: Binding Affinity (

Signaling Pathway Visualization

The following diagram illustrates the canonical

Figure 1: Signal transduction pathway of Deltorphin C at the

Handling, Reconstitution, & Storage Protocol

Proper handling is paramount to maintain peptide integrity.[1][4] The hydrophobic nature of the Val-Val sequence and the presence of the TFA counterion require a specific reconstitution strategy to prevent aggregation.

Reconstitution Workflow

Warning: Do not attempt to dissolve directly in physiological saline or PBS.[1] The high ionic strength can cause immediate precipitation of the peptide salt.

Step 1: Solvent Selection

-

Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide).[1][3][4]

-

Target Concentration: Prepare a Master Stock at 10 mM (approx. 7.7 mg/mL).[1]

Step 2: Dissolution

-

Equilibrate the vial to room temperature before opening to prevent condensation.

-

Add the calculated volume of DMSO to the lyophilized powder.

-

Vortex gently for 30–60 seconds. Ensure the solution is completely clear.

Step 3: Dilution for Use

-

Dilute the Master Stock into the aqueous working buffer (e.g., PBS pH 7.[1]4) only immediately prior to use .

-

Maximum Solubility Rule: Ensure the final organic solvent concentration (DMSO) is < 1% (v/v) to avoid solvent toxicity in biological assays.

-

Example: To achieve a 10

M working solution, dilute the 10 mM stock 1:1000 in PBS.

-

Storage Stability[1][3]

-

Lyophilized Powder: Stable for >2 years at -20°C. Desiccate.[3][4]

-

Solubilized Stock (DMSO): Stable for 3 months at -20°C or -80°C. Aliquot into single-use vials to avoid freeze-thaw cycles.

-

Aqueous Working Solution: Unstable.[1] Discard after 24 hours.

Experimental Applications

In Vitro Binding Assays

Deltorphin C is used to define the

-

Protocol Insight: Use in competition binding assays against non-selective radioligands (e.g., [3H]-Diprenorphine) to isolate the

-fraction.[1][3][4] -

Standard Concentration:

nM to

Receptor Trafficking & Internalization

Because Deltorphin C robustly recruits

-

Method: Treat cells (e.g., HEK293-DOP) with 100 nM Deltorphin C for 15–30 minutes at 37°C.[1][3][4]

-

Observation: Monitor translocation of GFP-tagged DOP from the plasma membrane to endosomes using confocal microscopy. Unlike morphine (which internalizes receptors poorly), Deltorphin C induces rapid sequestration.[1][4]

In Vivo Nociception (Rat/Mouse)

Deltorphin C does not readily cross the blood-brain barrier (BBB) due to its peptide nature, despite some older conflicting reports.[1][3][4] Intrathecal (i.t.) or intracerebroventricular (i.c.v.)[1][3][4] administration is required for central effects.[1]

-

Dosing:

-

Control: Effects should be reversible by Naltrindole (selective

-antagonist) but less sensitive to CTOP (

References

-

Erspamer, V., et al. (1989).[1] "Deltorphins: A family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites."[7][9][10] Proceedings of the National Academy of Sciences USA, 86(13), 5188-5192.[1][3][4][10] Link[1][3][4]

-

Kreil, G., et al. (1989).[1][11] "Deltorphin, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors."[7][9][10][12] European Journal of Pharmacology, 162(1), 123-128.[1][3][4] Link

-

Cayman Chemical. "Deltorphin C (trifluoroacetate salt) Product Information."[1][5][6][8] Cayman Chemical Datasheet. Link

-

Bao, L., et al. (2003).[1] "Activation of delta opioid receptors induces receptor insertion and neuropeptide secretion."[8] Neuron, 37(1), 121-133.[1][3][4] Link[1][3][4]

-

Lazarus, L. H., et al. (1999).[1] "Deltorphin II analogues with high affinity and selectivity for the delta-opioid receptor."[3][9][10][12][13] Journal of Medicinal Chemistry, 42, 3920.[1][4]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. pnas.org [pnas.org]

- 3. Deltorphin - Wikipedia [en.wikipedia.org]

- 4. Deltorphin I - Wikipedia [en.wikipedia.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Deltorphin C (trifluoroacetate salt) | Cayman Chemical | Biomol.com [biomol.com]

- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]

- 8. Sapphire North America [sapphire-usa.com]

- 9. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Structure-activity relationships of a series of [D-Ala2]deltorphin I and II analogues; in vitro blood-brain barrier permeability and stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [125I][D-Ala2]deltorphin-I: a high affinity, delta-selective opioid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Binding Affinity of Deltorphin C for Delta vs. Mu-Opioid Receptors

Abstract

This in-depth technical guide provides a comprehensive examination of Deltorphin C, a naturally occurring heptapeptide renowned for its high affinity and selectivity for the delta-opioid receptor (DOR) over the mu-opioid receptor (MOR). We will delve into the structural basis of this selectivity, provide a detailed, step-by-step protocol for quantifying binding affinities using radioligand binding assays, and present the downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacology, medicinal chemistry, and neuroscience.

Introduction: The Imperative for Opioid Receptor Selectivity

The opioid system is a cornerstone of pain modulation, with its effects mediated primarily through three G-protein coupled receptors (GPCRs): mu (MOR), delta (DOR), and kappa (KOR).[1] While MOR agonists are potent analgesics, their clinical application is severely limited by life-threatening side effects, including respiratory depression, tolerance, and a high potential for addiction.[1][2] This has driven a concerted effort to develop analgesics with improved safety profiles.

Deltorphins, a class of peptides isolated from the skin of Phyllomedusa frogs, represent a significant breakthrough in this endeavor.[3][4] These peptides, particularly Deltorphin C, exhibit exceptional affinity and selectivity for the DOR.[3][4][5] By selectively targeting the DOR, there is a potential to achieve potent analgesia while mitigating the severe adverse effects associated with MOR activation. This guide will provide the technical foundation for understanding and evaluating the binding characteristics of Deltorphin C.

The Molecular Architecture of Deltorphin C's Selectivity

Deltorphins are a family of linear heptapeptides that possess a high affinity and selectivity for delta opioid binding sites.[3][4] The remarkable selectivity of Deltorphin C is largely attributed to its unique amino acid sequence and the presence of a D-amino acid at the second position, which is a common feature among deltorphins and dermorphins.[3] This structural feature confers a specific conformation that favors interaction with the DOR binding pocket. While the N-terminal sequence Tyr-D-Xaa-Phe appears to be crucial for activating both mu and delta opioid receptors, the C-terminal region of the peptide is believed to be responsible for the high receptor selectivity.[3][4][5] Modifications to the C-terminal residues have been shown to significantly impact both affinity and selectivity.[6]

Quantifying Binding Affinity: The Radioligand Binding Assay

The definitive method for determining the binding affinity of a compound to a receptor is the radioligand binding assay.[7][8] This competitive assay measures the ability of an unlabeled compound (Deltorphin C) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.

Assay Principle

The assay is performed by incubating cell membranes expressing the receptor of interest (DOR or MOR) with a fixed concentration of a suitable radioligand and varying concentrations of the unlabeled test compound. The amount of radioactivity bound to the membranes is then measured. From the resulting competition curve, the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Detailed Experimental Protocol

The following protocol provides a standardized workflow for determining the Ki of Deltorphin C for DOR and MOR.

Materials:

-

Cell Membranes: Commercially available or in-house prepared membranes from cell lines stably expressing human DOR or MOR (e.g., HEK293 or CHO cells).[9][10]

-

Radioligands:

-

Unlabeled Ligand: Deltorphin C.

-

Non-specific Binding Control: Naloxone or another suitable opioid receptor antagonist.

-

Assay Buffer: e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[12]

-

Instrumentation: 96-well filter plates, a cell harvester, and a liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of Deltorphin C.

-

Incubation: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of Deltorphin C. Include wells for total binding (no competitor) and non-specific binding (saturating concentration of naloxone).[12]

-

Equilibration: Incubate the plates to allow the binding to reach equilibrium (e.g., 45 minutes at 35°C).[11]

-

Harvesting: Rapidly filter the contents of the wells through the filter plates and wash with ice-cold buffer to separate bound from unbound radioligand.[12]

-

Counting: Add scintillation cocktail to the dried filters and measure the radioactivity.[12]

-

Data Analysis: Calculate the specific binding and plot it against the log of the Deltorphin C concentration. Fit the data to a sigmoidal curve to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.

Experimental Workflow Diagram

Caption: Radioligand binding assay workflow.

Comparative Binding Affinity of Deltorphin C

The following table summarizes representative binding affinity data for Deltorphin C at DOR and MOR.

| Ligand | Receptor | Binding Affinity (Ki in nM) | Selectivity (MOR Ki / DOR Ki) |

| Deltorphin C | DOR | 0.80[13] | >1250-fold[13] |

| MOR | >1000[13] |

These data clearly demonstrate the high affinity and remarkable selectivity of Deltorphin C for the delta-opioid receptor.

Downstream Signaling Pathways

Both DOR and MOR are inhibitory G-protein coupled receptors that, upon activation, initiate a cascade of intracellular events.[1][14]

Caption: Opioid receptor signaling cascade.

Key downstream signaling events include:

-

Inhibition of adenylyl cyclase , leading to decreased intracellular cAMP levels.[1][15]

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , resulting in hyperpolarization.[1]

-

Inhibition of voltage-gated calcium channels , which reduces neurotransmitter release.[1]

-

Activation of the mitogen-activated protein kinase (MAPK) cascade .[2]

Conclusion

Deltorphin C stands out as a powerful tool for investigating the therapeutic potential of the delta-opioid system. Its high affinity and selectivity, quantifiable through robust methods like radioligand binding assays, make it a valuable lead compound in the quest for safer and more effective analgesics. A thorough understanding of its binding characteristics is essential for the rational design of novel DOR agonists with optimized pharmacological profiles.

References

- Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development. (2025). Frontiers.

- Biased signaling of Mu opioid receptors involves distinct pathways. The...

- Law, P. Y., Reggio, P. H., & Loh, H. H. (2013). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC.

- Fenalti, G., Giguere, P. M., Katritch, V., Huang, X. P., Thompson, A. A., Cherezov, V., Roth, B. L., & Stevens, R. C. (2014). Molecular Control of δ-Opioid Receptor Signaling. PMC.

- Salvadori, S., Marastoni, M., Balboni, G., Borea, P. A., Morari, M., & Tomatis, R. (1991). Structure-activity relationships of the delta-opioid-selective agonists, deltorphins. PubMed.

- Mu-opioid receptor. Wikipedia.

- Assay in Summary_ki. BindingDB.

- Pasternak, G. W. (2017). Mu Opioid Receptor Splicing and Signaling: Another Dimension of GPCR Function. ACS.

- The Delta-Opioid Receptor; a Target for the Tre

- Delta Opioid Receptor and Its Peptide: A Receptor-Ligand Neuroprotection. (2013). MDPI.

- Alexander, R. P. D., & Bender, K. J. (2025). Delta opioid receptors engage multiple signaling cascades to differentially modulate prefrontal GABA release with input and targ. eScholarship.org.

- Erspamer, V., Melchiorri, P., Falconieri-Erspamer, G., Negri, L., Corsi, R., Severini, C., Barra, D., Simmaco, M., & Kreil, G. (1989). Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. PubMed.

- Radioligand Binding Assay for an Exon 11-Associ

- Opioid-Mu Biochemical Binding Assay Service. Reaction Biology.

- Lazarus, L. H., Salvadori, S., Tomatis, R., Wilson, W. E., & Frye, R. (1995). Phe3-substituted analogues of deltorphin C. Spatial conformation and topography of the aromatic ring in peptide recognition by delta opioid receptors. PubMed.

- A radiolabeled-ligand-binding technique for the characterization of opioid receptors in the intact mouse vas deferens. (1984). PubMed.

- Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. (2015). PubMed.

- MOR (A), DOR (B) and KOR (C) binding affinity of the morphine analogues Figure legend.

- Lazarus, L. H., Bryant, S. D., Cooper, P. S., & Salvadori, S. (1993). Interaction of deltorphin with opioid receptors: molecular determinants for affinity and selectivity. PubMed.

- Deltorphin. Wikipedia.

- Erspamer, V., Melchiorri, P., Falconieri-Erspamer, G., Negri, L., Corsi, R., Severini, C., Barra, D., Simmaco, M., & Kreil, G. (1989). Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. PMC.

- Phe3-substituted analogs of deltorphin C. Spatial conformation and topography of the aromatic ring in peptide recognition by .delta. opioid receptors.

- A Head-to-Head Comparison of Deltorphin and Dermorphin: Mu vs. Delta Opioid Receptor Activity. Benchchem.

- Pharmacological Characterization of Low-to-Moderate Affinity Opioid Receptor Agonists and Brain Imaging with 18F-Labeled Derivatives in Rats. (2020).

- Aldrich, J. V., Patkar, K. A., McLaughlin, J. P., & Navratilova, E. (2010). Pentapeptides displaying mu opioid receptor agonist and delta opioid receptor partial agonist/antagonist properties. PMC.

- Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. (2011). Zenodo.

- Schullery, S. E., Mohammedshah, T., Makhlouf, H., Marks, E. L., Wilenkin, B. S., Escobar, S., Mousigian, C., & Heyl, D. L. (1997). Binding to delta and mu opioid receptors by deltorphin I/II analogues modified at the Phe3 and Asp4/Glu4 side chains. PubMed.

- δ receptor. IUPHAR/BPS Guide to PHARMACOLOGY.

Sources

- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of the delta-opioid-selective agonists, deltorphins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction of deltorphin with opioid receptors: molecular determinants for affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target | Springer Nature Experiments [experiments.springernature.com]

- 8. Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. reactionbiology.com [reactionbiology.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. benchchem.com [benchchem.com]

- 14. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Stability of Deltorphin C Trifluoroacetate Salt

Abstract

Deltorphin C, a potent and highly selective δ-opioid receptor agonist, holds significant promise in pharmacological research. Typically synthesized and purified using methods that result in its isolation as a trifluoroacetate (TFA) salt, understanding its chemical stability is paramount for ensuring data integrity, defining storage conditions, and guiding formulation development. This technical guide provides a comprehensive analysis of the intrinsic chemical stability of Deltorphin C TFA salt. We will explore its primary degradation pathways based on its amino acid sequence, discuss the influence of the TFA counterion, and present a robust framework for a comprehensive stability assessment program, complete with detailed experimental protocols and data interpretation strategies.

Introduction: Deltorphin C and the Significance of the Trifluoroacetate Salt